molecular formula C18H15ClN4O2S B2704196 N-(4-amino-2-((2-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide CAS No. 888415-54-1

N-(4-amino-2-((2-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide

Cat. No. B2704196
CAS RN: 888415-54-1
M. Wt: 386.85
InChI Key: KZJQEBYBFXYIBK-UHFFFAOYSA-N
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Description

N-(4-amino-2-((2-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide, also known as CTBMP, is a chemical compound that has shown promising results in scientific research applications. This compound is a potential therapeutic agent for various diseases and disorders due to its unique chemical structure and mechanism of action.

Scientific Research Applications

Antiallergy and Antitumor Applications

Research into N-(4-substituted-thiazolyl)oxamic acid derivatives, closely related to the specified compound, has shown significant promise as potent, orally active antiallergy agents. These compounds were synthesized through a series of chemical reactions involving acetophenone, thiourea, iodine, and ethyloxalyl chloride, resulting in analogues with potent antiallergy activity in rat models. This research highlights the compound's potential in developing new antiallergy medications (Hargrave, Hess, & Oliver, 1983).

Synthesis and Evaluation as Anticancer Agents

Another derivative, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), was designed, synthesized, and evaluated for its histone deacetylase (HDAC) inhibitory activity. This compound demonstrates selective inhibition of HDACs, inducing cancer cell apoptosis, cell-cycle arrest, and showing significant antitumor activity in vivo. It represents a novel class of anticancer drugs entering clinical trials, emphasizing the therapeutic potential of these compounds in oncology (Zhou et al., 2008).

Antimicrobial Activity

Compounds derived from this chemical structure have also been investigated for their antimicrobial properties. For instance, a series of novel derivatives demonstrated significant inhibitory activity against strains of Proteus vulgaris and Pseudomonas aeruginosa, showcasing the compound's potential as a basis for developing new antimicrobial agents. These findings suggest a broad spectrum of activity that could be harnessed in the fight against resistant microbial strains (Kolisnyk et al., 2015).

Anti-HIV Activity

The compound's derivatives have shown promise in the field of antiviral research, particularly against HIV. The design and synthesis of 2-alkylamino-6-[1-(2,6-difluorophenyl)alkyl]-3,4-dihydro-5-alkylpyrimidin-4(3H)-ones demonstrated potent non-nucleoside reverse transcriptase inhibitor (NNRTI) activity. These findings underline the compound's potential application in developing new treatments for HIV, offering hope for more effective therapies against resistant strains of the virus (Ragno et al., 2004).

properties

IUPAC Name

N-[4-amino-2-[(2-chlorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O2S/c19-13-9-5-4-8-12(13)10-26-18-22-15(20)14(17(25)23-18)21-16(24)11-6-2-1-3-7-11/h1-9H,10H2,(H,21,24)(H3,20,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZJQEBYBFXYIBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC3=CC=CC=C3Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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